3-Cyclopropyl-2-methylpropan-1-ol

Catalog No.
S14055977
CAS No.
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopropyl-2-methylpropan-1-ol

Product Name

3-Cyclopropyl-2-methylpropan-1-ol

IUPAC Name

3-cyclopropyl-2-methylpropan-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-6(5-8)4-7-2-3-7/h6-8H,2-5H2,1H3

InChI Key

OBLPBQPCPDIYSA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC1)CO

3-Cyclopropyl-2-methylpropan-1-ol is an organic compound characterized by a cyclopropyl group attached to a secondary alcohol structure. The molecular formula of this compound is C6H12OC_6H_{12}O, with a molecular weight of approximately 100.16 g/mol. The structural arrangement includes a cyclopropyl moiety at the third carbon position and a methyl group at the second carbon of the propanol backbone, which contributes to its unique properties and reactivity.

The presence of the cyclopropyl ring introduces significant strain, which can influence the compound's chemical behavior, making it an interesting subject for research in both synthetic and medicinal chemistry. The alcohol functional group allows for various interactions, including hydrogen bonding, which enhances its potential biological activities.

Typical for alcohols:

  • Oxidation: This compound can be oxidized to form ketones or aldehydes depending on the reaction conditions. For example, using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate) can convert it into the corresponding ketone.
  • Esterification: Reaction with carboxylic acids in the presence of acid catalysts can yield esters. This reaction is significant in synthesizing more complex molecules.
  • Dehydration: Under acidic conditions, 3-Cyclopropyl-2-methylpropan-1-ol can undergo dehydration to form alkenes, which may further participate in reactions such as polymerization or addition reactions.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 3-Cyclopropyl-2-methylpropan-1-ol exhibits various biological activities. Its alcohol group facilitates interactions with enzymes and receptors, potentially influencing their activity through hydrogen bonding and hydrophobic interactions. Preliminary studies suggest that compounds with similar structures may have applications in pharmacology due to their ability to modulate biological pathways.

The synthesis of 3-Cyclopropyl-2-methylpropan-1-ol can be achieved through several methods:

  • Alkylation of Alcohols: Starting from 2-methylpropan-1-ol, cyclopropyl halides can be used in nucleophilic substitution reactions to introduce the cyclopropyl group.
  • Reduction Reactions: The corresponding ketone or aldehyde derivatives can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the desired alcohol.
  • Grignard Reactions: A Grignard reagent derived from cyclopropyl halides can react with carbonyl compounds to form secondary alcohols upon hydrolysis.

These methods provide flexibility in synthesizing 3-Cyclopropyl-2-methylpropan-1-ol, allowing for modifications based on available starting materials and desired yields.

3-Cyclopropyl-2-methylpropan-1-ol has potential applications across various fields:

  • Pharmaceuticals: Due to its unique structure and potential biological activity, it may serve as a precursor in drug synthesis or as a lead compound in medicinal chemistry.
  • Flavoring Agents: Compounds with similar structures are often explored for use in flavoring and fragrance industries due to their pleasant sensory profiles.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic molecules, facilitating advancements in materials science and organic synthesis.

Studies on interaction mechanisms involving 3-Cyclopropyl-2-methylpropan-1-ol reveal its potential as a substrate for specific transport systems. It has been shown to interact with various enzymes during esterification reactions, highlighting its utility in biochemical applications. Additionally, its interactions with amino acid transport systems suggest implications for drug delivery and metabolism.

Understanding these interactions is crucial for developing therapeutic agents based on this compound, as they may influence pharmacokinetics and pharmacodynamics.

Several compounds share structural or functional similarities with 3-Cyclopropyl-2-methylpropan-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-Cyclopropylacetic acidC6H10O2Lacks methyl substitution on the propanoic backbone
3-Cyclopropylpropanoic acidC7H12O2Similar backbone but different substituents
2-Methylpropanoic acidC5H10O2No cyclopropyl group; simpler structure
1-Cyclohexyl-2-methylbutan-1-olC11H22OLarger cycloalkane substituent

The presence of both a cyclopropyl group and a methyl group on the propanol backbone in 3-Cyclopropyl-2-methylpropan-1-ol imparts distinct reactivity and binding properties compared to these similar compounds. This unique structural feature enhances stability and resistance to metabolic degradation, making it valuable in drug design and other applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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